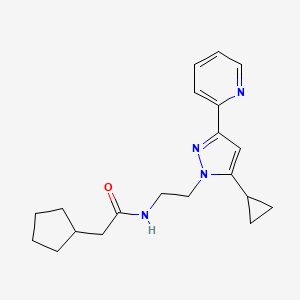
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic ureas involves multi-step reactions, starting from basic amines and isocyanates. For example, ureas were prepared by reacting 2-aminopyridine and aminonaphthyridine with triphosgene and 4-(dimethylamino)pyridine (DMAP), followed by condensation reactions and the treatment of corresponding amino precursors with butylisocyanate (Corbin et al., 2001). Another method involves the reaction of protonated urea-based ligands with inorganic oxo-acids to afford adducts with rich hydrogen bond motifs (Wu et al., 2007).
Molecular Structure Analysis
X-ray crystallographic analysis has been crucial in determining the intramolecularly hydrogen-bonded structures of these compounds in the solid state, revealing their nearly planar configurations and the presence of robust sheetlike, sextuply hydrogen-bonded complexes at high concentrations (Corbin et al., 2001).
Wissenschaftliche Forschungsanwendungen
Complexation and Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including structures similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea," has demonstrated their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is crucial for self-assembly processes and mimics biological transitions, such as the helix-to-sheet transformation in peptides, showcasing the compound's potential in biomimetic material science and nanotechnology (Corbin et al., 2001).
Anion Coordination Chemistry
The study of urea-based ligands related to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea" has advanced understanding in anion coordination chemistry. These ligands interact with inorganic oxo-acids to form complexes with diverse hydrogen bond motifs. This research has implications for developing new materials and sensors that can selectively bind to specific anions, with potential applications in environmental monitoring and chemical processing (Wu et al., 2007).
Molecular Electronics and Hydrogen Bonding
Investigations into the electron transfer across hydrogen bonds in urea derivatives similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea" have provided insights into the design of molecular electronics. These studies explore how hydrogen-bonding motifs can influence electron transfer, critical for developing novel electronic devices at the molecular level (Pichlmaier et al., 2009).
Anticancer Agents
Urea derivatives, including those structurally related to the compound , have been explored for their anticancer properties. The synthesis and biological evaluation of such derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting their potential as novel therapeutic agents for cancer treatment (Jian Feng et al., 2020).
Corrosion Inhibition
Research on triazinyl urea derivatives, including compounds structurally similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea," has identified their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the compound's potential application in protecting industrial infrastructure and machinery from corrosive damage, contributing to longer service life and reduced maintenance costs (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-3-9(2)5-10(4-8)15-13(18)16-11-6-12(17)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZRABRNRRQYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)NC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)



![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)

![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

